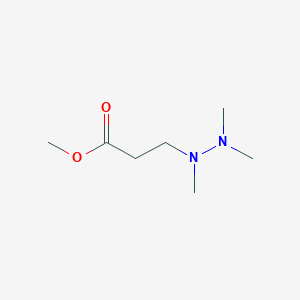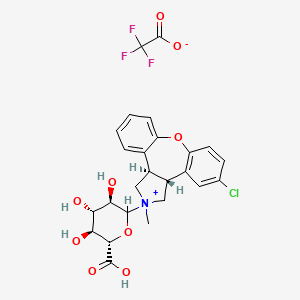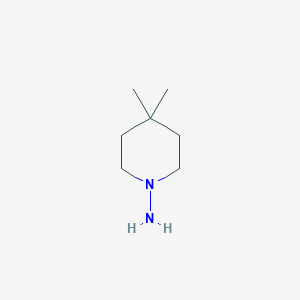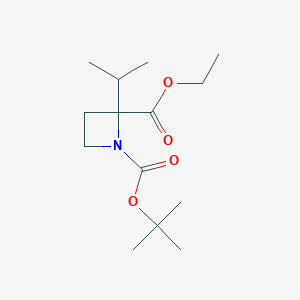
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate is an organic compound with the molecular formula C7H16N2O2 and a molar mass of 160.21 g/mol . This compound is known for its unique structure, which includes a hydrazine moiety attached to a propanoate ester. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate typically involves the reaction of 3-bromopropanoic acid methyl ester with 1,2,2-trimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, depending on the specific targets involved. Detailed studies are required to fully elucidate the molecular pathways and targets affected by this compound .
Comparison with Similar Compounds
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound has a pyrrole ring instead of a hydrazine moiety, leading to different chemical and biological properties.
Methyl 3-(2-hydroxyphenyl)propanoate: The presence of a hydroxyphenyl group in this compound results in distinct reactivity and applications.
The uniqueness of this compound lies in its hydrazine moiety, which imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 3-[dimethylamino(methyl)amino]propanoate |
InChI |
InChI=1S/C7H16N2O2/c1-8(2)9(3)6-5-7(10)11-4/h5-6H2,1-4H3 |
InChI Key |
FSQFWNSRUBLZAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)

![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)





![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

